molecular formula C9H20O3S B3044265 Octyl methanesulfonate CAS No. 16156-52-8

Octyl methanesulfonate

Cat. No. B3044265
CAS RN: 16156-52-8
M. Wt: 208.32 g/mol
InChI Key: GRJPLADOIKKOGS-UHFFFAOYSA-N
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Description

Octyl methanesulfonate is a chemical compound with the molecular formula C9H20O3S . It has an average mass of 208.318 Da and a monoisotopic mass of 208.113312 Da .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a study on the formation of Methyl methanesulfonate (a similar compound) from Methanol and Methanesulfonic Acid provides some insight . The study confirmed methanol C−O bond cleavage in the formation of the methyl methanesulfonate (MMS), consistent with reversal of well-established mechanisms for solvolysis of sulfonate esters .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 309.8±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 52.9±3.0 kJ/mol, and it has a flash point of 141.2±19.3 °C . The compound has an index of refraction of 1.444 and a molar refractivity of 54.3±0.4 cm3 .

Scientific Research Applications

1. Polymer-Supported Phase Transfer Catalysis

Octyl methanesulfonate, specifically n-octyl methanesulfonate, has been studied in polymer-supported phase transfer catalysis. Its reaction with bromide ion, catalyzed by polymer-bound phosphonium ion, was examined, considering the effects of phosphonium ion content and the degree of cross-linking on intrinsic activity and intraparticle diffusion. This research contributes to understanding the kinetics of phase transfer catalysis in industrial processes (Takeuchi, Miwa, Morita, & Okada, 1984).

2. Antineoplastic Activity

Another research area involves the study of 2-haloethyl and ethyl (methylsulfonyl)methanesulfonates, including derivatives of this compound, for their antineoplastic activity. These compounds have shown significant effectiveness against certain types of leukemia in vivo (Shealy, Krauth, & Laster, 1984).

3. Environmental Impact and Electrochemical Processes

A study on methanesulfonic acid, closely related to this compound, highlights its use in electrochemical processes due to its aqueous solubility and low toxicity. This has implications for its use as an ideal electrolyte in processes involving metals like tin and lead, contributing to environmental benefits and efficiency in industrial applications (Gernon, Wu, Buszta, & Janney, 1999).

4. Detection in Pharmaceutical Contexts

This compound is related to compounds like methyl methanesulfonate and ethyl methanesulfonate, which are detected as impurities in pharmaceuticals. Research has been conducted to develop methods for their detection in methanesulfonic acid, an important component in pharmaceutical manufacturing (Zhou, Xu, Zheng, Liu, & Zheng, 2017).

properties

IUPAC Name

octyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3S/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPLADOIKKOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472848
Record name OCTYL METHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16156-52-8
Record name OCTYL METHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of the immobilized quaternary cation in triphase catalysis affect the reactivity of octyl methanesulfonate?

A1: Research has shown that increasing the size of the immobilized quaternary cation in triphase catalysts leads to enhanced catalytic activity for reactions involving this compound. [] This suggests that bulkier cations create a more favorable reaction environment around the active site, potentially influencing the anion-cation interactions and facilitating the reaction. For instance, catalysts with bulky cations containing different central atoms, like [resin]-CH2N+(C4H9)3 and [resin]-CH2P+(C4H9)3, displayed similar activities in various reactions, indicating the significance of steric effects over electronic effects in this context. []

Q2: Does intraparticle diffusion play a role in reactions involving this compound catalyzed by polymer-supported catalysts?

A2: Yes, intraparticle diffusion significantly impacts the overall reaction rate when polymer-supported catalysts are employed in reactions with this compound. [] Studies reveal that the effective diffusivity of this compound within the polymer resin decreases substantially with an increase in the degree of cross-linking. [] This highlights the importance of considering mass transfer limitations when designing and optimizing such catalytic systems.

Q3: Can the reactivity of this compound in nucleophilic substitution reactions be influenced by the presence of metal ions?

A3: The presence of alkali and alkaline-earth metal salts, complexed with polyether ligands, can significantly influence the reactivity of this compound in nucleophilic substitution reactions. [] Studies indicate that the catalytic effect of the metal ion increases with its Lewis acid character. The order of reactivity observed is Cs+∼ Rb+∼ K+ < Na+ < Li+ and Ba2+ < Sr2+ < Ca2+, suggesting that the ability of the polyether ligand to shield the metal ion charge plays a crucial role in the reaction's activation process. []

Q4: How does the chirality of alkyl methanesulfonates impact their mutagenic and cytotoxic properties?

A4: Research using the chiral molecule 2-butyl methanesulfonate (2-BMS) investigated the influence of chirality on the mutagenic and cytotoxic effects of alkyl methanesulfonates. [] Surprisingly, both the R and S enantiomers of 2-BMS, along with the racemic mixture, exhibited comparable cytotoxicity and mutagenicity in various cell lines (Chinese hamster V79, AS52) and Salmonella typhimurium strains (TA100, TA1535). [] This suggests that the mechanisms of mutagenesis, cytotoxicity, and induction of sister chromatid exchange (SCE) may not effectively distinguish between small (four-carbon) optically active DNA adducts formed by the enantiomers. []

Q5: What are the products formed during the solvolysis of 2-octyl methanesulfonate in the presence of sodium azide?

A5: While specific details about the products formed during the solvolysis of 2-octyl methanesulfonate in the presence of sodium azide are not provided in the abstracts, the research likely focuses on understanding the reaction mechanism and kinetics under these conditions. [, ] The presence of sodium azide, a strong nucleophile, suggests the possibility of competition between azide and the solvent molecules to react with the carbocation intermediate formed during solvolysis.

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